molecular formula C22H16N2O2S B2774533 4-acetyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide CAS No. 312929-43-4

4-acetyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide

Cat. No.: B2774533
CAS No.: 312929-43-4
M. Wt: 372.44
InChI Key: UTWPTPDFROVACM-UHFFFAOYSA-N
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Description

4-acetyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide is a complex organic compound that features a thiazole ring, a naphthalene moiety, and an acetyl group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties . The presence of the naphthalene ring enhances the compound’s aromaticity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-acetyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method includes the formation of the thiazole ring through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides . The naphthalene moiety can be introduced via Friedel-Crafts acylation, followed by coupling with the thiazole derivative under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-acetyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-acetyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-acetyl-N-(4-(naphthalen-1-yl)thiazol-2-yl)benzamide is unique due to the combination of its thiazole ring, naphthalene moiety, and acetyl group. This combination enhances its aromaticity and potential biological activities, making it a valuable compound for research and development .

Properties

IUPAC Name

4-acetyl-N-(4-naphthalen-1-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2S/c1-14(25)15-9-11-17(12-10-15)21(26)24-22-23-20(13-27-22)19-8-4-6-16-5-2-3-7-18(16)19/h2-13H,1H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWPTPDFROVACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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